molecular formula C12H10FNO2 B099051 Ethyl 2-cyano-3-(4-fluorophenyl)acrylate CAS No. 18861-57-9

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Cat. No. B099051
CAS RN: 18861-57-9
M. Wt: 219.2117032
InChI Key: OSTPLWBGNXWIBG-JXMROGBWSA-N
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Description

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and characterized using different spectroscopic techniques, and its molecular structure has been determined through single crystal X-ray diffraction . It has been involved in studies ranging from polymerization reactions to the synthesis of novel compounds with potential antioxidant and anti-inflammatory activities .

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-(4-fluorophenyl)acrylate and its derivatives has been explored in several studies. For instance, the compound has been synthesized as a mixture of E and Z isomers and characterized by various spectroscopic methods . Another study reported the synthesis of related compounds through Knoevenagel condensation, which is a versatile method for creating carbon-carbon double bonds . The synthesis procedures employed are generally efficient, selective, and yield products with high purity .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-3-(4-fluorophenyl)acrylate has been elucidated using single crystal X-ray diffraction, revealing a three-dimensional supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . These noncovalent interactions play a crucial role in the self-assembly process and molecular conformation of the compound . Additionally, vibrational frequency analysis and DFT studies have provided insights into the optimized geometric parameters, molecular orbital energies, and other related molecular energy values .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate has been involved in various chemical reactions, including polymerization and the formation of novel compounds with biological activities. It has been used as an initiator in the diradical polymerization of acrylonitrile , and its derivatives have been synthesized for evaluation as antioxidants and anti-inflammatory agents . The compound's reactivity has also been analyzed using DFT and QTAIM approaches, highlighting its electrophilic nature and the energy of different interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-(4-fluorophenyl)acrylate have been extensively studied. Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry have been used to confirm the functional groups and molecular structure of the compound . Its optical, thermal, and electrical properties have been characterized, revealing its potential for various applications . The compound's photoluminescence and photoconductivity have also been investigated, indicating positive photoconductivity .

Scientific Research Applications

Supramolecular Assembly

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate plays a significant role in supramolecular assembly. A study revealed the three-dimensional supramolecular network formed by this compound through hydrogen bonds and π⋯π stacking interactions, which are crucial for stabilizing self-assembly processes and molecular conformation. Hirshfeld surface analysis further quantified the roles of noncovalent interactions in the crystal packing of this compound (Matos et al., 2016).

Crystal Structure Analysis

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate has been studied for its crystal structure properties. For instance, the analysis of (Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate revealed insights into the dihedral angles between different rings and the presence of intermolecular hydrogen bonding, which stabilizes its crystal structure (Zhang, Zhang, & Guo, 2008).

Chemical Transformations

The compound has been involved in various chemical transformations. For example, it has been used in the synthesis of γ-(p-fluorophenyl)-γ-(2-furyl)propylamine, demonstrating its versatility in organic synthesis (Arutyunyan et al., 2006).

Role in Polymer Chemistry

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is significant in polymer chemistry. It has been used as a mediator in the photoinduced controlled radical polymerization of various monomers, exemplifying its utility in creating polymers with controlled characteristics (Li et al., 2018).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, all sources of ignition should be removed, and the area should be ventilated. The chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTPLWBGNXWIBG-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

CAS RN

18861-57-9
Record name Ethyl 2-cyano-3-(4-fluorophenyl)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AZ Sayed, MS Aboul-Fetouh, HS Nassar - Journal of Molecular Structure, 2012 - Elsevier
Several novel pyrazolopyrimidine azo compounds were achieved from diazotization of 4-aminoacetanilide and coupling with malononitrile and then refluxed with hydrazine hydrate to …
Number of citations: 75 www.sciencedirect.com
D Meng, Y Qiao, X Wang, W Wen, S Zhao - RSC advances, 2018 - pubs.rsc.org
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) was synthesized and explored as a novel promoter for 1,4-diazabicyclo [2.2.2] octane (DABCO)-catalyzed Knoevenagel …
Number of citations: 59 pubs.rsc.org
PB Thorat, SV Goswami, VP Sondankar… - Chinese Journal of …, 2015 - Elsevier
Stereoselective synthesis by an aldol reaction between chloroacetone and aldehyde was studied using a synthesized chiral organocatalyst and triethylamine. The reaction gave α-…
Number of citations: 4 www.sciencedirect.com
A Aslam, M Parveen, M Alam, MR Silva, PSP Silva - Biophysical Chemistry, 2020 - Elsevier
A green approach has been developed for the synthesis of a series of benzylidene acrylate 3(ap) from differently substituted aromatic/heterocyclic aldehydes and ethyl cyanoacetate in …
Number of citations: 2 www.sciencedirect.com
BN Borse, SR Shukla, YA Sonawane - Synthetic Communications, 2012 - Taylor & Francis
A simple and efficient Knoevenagel condensation method for the synthesis of trisubstituted electrophilic alkenes was developed using lipase as a biocatalyst. Knoevenagel …
Number of citations: 20 www.tandfonline.com
M Trilla, R Pleixats, MWC Man, C Bied - Green Chemistry, 2009 - pubs.rsc.org
Organic–inorganic hybrid silica materials containing imidazolium and dihydroimidazolium salts prepared from monosilylated and disilylated monomers by sol–gel methodologies are …
Number of citations: 80 pubs.rsc.org
MM Ramaiah, NS Shivananju… - Letters in Organic …, 2020 - ingentaconnect.com
Titanium ethoxide has been employed as a novel and efficient reagent for the Knoevenagel condensation of aldehydes with active methylenes such as diethyl malonate and ethyl …
Number of citations: 1 www.ingentaconnect.com
KB Badiger, SY Khatavi, PB Hiremath… - Current …, 2022 - ingentaconnect.com
Background: The present work describes an eco-friendly and sustainable approach for the Knoevenagel condensation of an aromatic aldehyde with ethyl cyanoacetate, and …
Number of citations: 3 www.ingentaconnect.com
X Zhang, X He, S Zhao - Green Chemistry Letters and Reviews, 2021 - Taylor & Francis
Magnetic nano catalysts are widely used in various organic reactions due to their characteristics of magnetic separation and recycling. Magnetic Fe 3 O 4 @SiO 2 nano catalyst modified …
Number of citations: 16 www.tandfonline.com
D Meng, Y Qiaob, X Wangb, W Wenb, S Zhao - pdfs.semanticscholar.org
The NMR spectra for the ionic salts and Knoevenagel condensation products Page 1 Supplementary Material (ESI) for RSC Advances. This journal is (c) The Royal Society of Chemistry …
Number of citations: 0 pdfs.semanticscholar.org

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